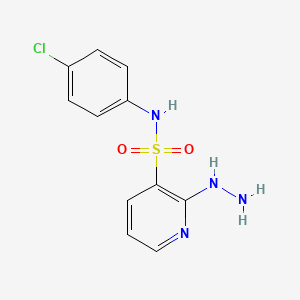

N-(4-chlorophenyl)-2-hydrazinylpyridine-3-sulfonamide

CAS No.: 1155913-98-6

Cat. No.: VC7708945

Molecular Formula: C11H11ClN4O2S

Molecular Weight: 298.75

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1155913-98-6 |

|---|---|

| Molecular Formula | C11H11ClN4O2S |

| Molecular Weight | 298.75 |

| IUPAC Name | N-(4-chlorophenyl)-2-hydrazinylpyridine-3-sulfonamide |

| Standard InChI | InChI=1S/C11H11ClN4O2S/c12-8-3-5-9(6-4-8)16-19(17,18)10-2-1-7-14-11(10)15-13/h1-7,16H,13H2,(H,14,15) |

| Standard InChI Key | BBOJHMGARNQNRJ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(N=C1)NN)S(=O)(=O)NC2=CC=C(C=C2)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(4-Chlorophenyl)-2-hydrazinylpyridine-3-sulfonamide comprises a pyridine ring substituted at position 3 with a sulfonamide group (–SO₂NH₂) and at position 2 with a hydrazinyl moiety (–NHNH₂). The sulfonamide nitrogen is further bonded to a 4-chlorophenyl group, introducing halogenated aromatic character. The molecular formula is , with the chlorine atom contributing to enhanced lipophilicity and potential bioactivity .

Physicochemical Characteristics

Key properties include:

-

Molecular weight: 298.75 g/mol

-

Purity: ≥95% (HPLC)

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) but limited aqueous solubility due to the hydrophobic 4-chlorophenyl group .

-

Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, particularly at the hydrazine and sulfonamide functional groups .

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via a multistep route starting from 4-chloropyridine-3-sulfonamide :

-

Intermediate Formation: Reaction with methyl N′-cyano-N-[(pyridin-3-yl)sulfonyl]carbamimidothioate under basic conditions yields a thiourea derivative.

-

Cyclization: Treatment with hydrazine hydrate induces cyclization, forming the 1,2,4-triazole ring while introducing the hydrazinyl group.

-

Functionalization: The 4-chlorophenyl group is introduced via nucleophilic aromatic substitution or Suzuki coupling, depending on the precursor availability .

Optimization Challenges

Key challenges include:

-

Byproduct Formation: Competing reactions at the pyridine nitrogen may lead to regioisomeric impurities.

-

Yield Limitations: The final step typically achieves 50–60% yield due to steric hindrance from the 4-chlorophenyl group .

Biological Activity and Mechanisms

Antifungal Efficacy

While direct data on N-(4-chlorophenyl)-2-hydrazinylpyridine-3-sulfonamide is limited, structurally related pyridine-3-sulfonamide derivatives exhibit potent activity against Candida species :

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Analog 26 | Candida guilliermondii | ≥12.5 |

| Analog 36 | Candida glabrata | ≥25 |

| Analog 35 | Candida krusei | ≥12.5 |

The hydrazinyl group enhances membrane permeability, while the 4-chlorophenyl moiety likely interacts with fungal cytochrome P450 (CYP51), inhibiting ergosterol biosynthesis .

Structure-Activity Relationships (SAR)

-

Chlorophenyl Substitution: Electronegative chlorine improves target binding via hydrophobic interactions and halogen bonding .

-

Hydrazinyl Flexibility: The –NHNH₂ group facilitates hydrogen bonding with serine residues (e.g., Ser378 in CYP51), critical for antifungal activity .

Applications in Medicinal Chemistry

Antifungal Drug Development

The compound’s modular structure allows for derivatization at multiple positions:

-

Pyridine Ring: Introducing electron-withdrawing groups (e.g., –CF₃) may enhance CYP51 inhibition.

-

Hydrazinyl Group: Alkylation or acylation could improve metabolic stability while retaining hydrogen-bonding capacity .

Comparative Analysis with Clinical Agents

Compared to posaconazole (a triazole antifungal), N-(4-chlorophenyl)-2-hydrazinylpyridine-3-sulfonamide offers a smaller molecular footprint (MW 298.75 vs. 700.8), potentially reducing off-target effects .

Future Research Directions

Structural Optimization

-

Heterocycle Replacement: Substituting pyridine with pyrimidine may alter electron distribution and bioavailability.

-

Prodrug Design: Esterification of the sulfonamide group could enhance oral absorption .

Target Expansion

Preliminary docking studies suggest affinity for bacterial dihydrofolate reductase (DHFR), warranting investigation into antibacterial applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume